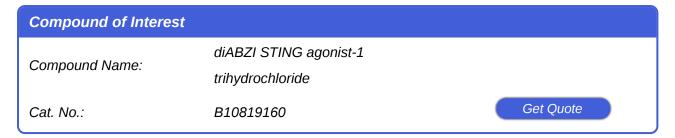


Application Notes and Protocols: diABZI STING Agonist-1 Trihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and application of **diABZI STING agonist-1 trihydrochloride**, a potent activator of the Stimulator of Interferon Genes (STING) pathway.

Solubility

The solubility of **diABZI STING agonist-1 trihydrochloride** can vary based on the solvent and experimental conditions. It is significantly more soluble in dimethyl sulfoxide (DMSO) than in water.

Table 1: Solubility of diABZI STING agonist-1 trihydrochloride

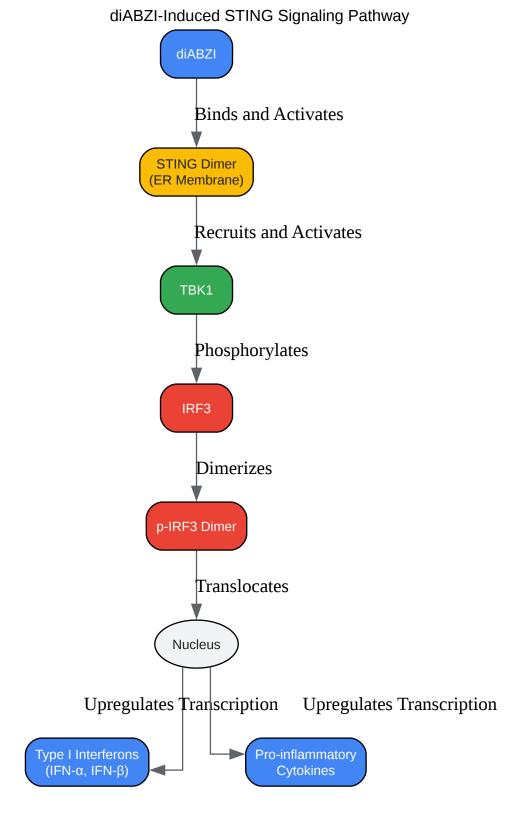


Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	15 - 100	15.64 - 104.24	Sonication is recommended to aid dissolution.[1][2][3] The use of fresh, anhydrous DMSO is advised as moisture can decrease solubility.[2]
Water	Insoluble - 5	Up to 5.21	Sonication is recommended to aid dissolution.[1][2][3] One source indicates insolubility[2][3], while another suggests solubility up to 5 mg/mL.[1]

Signaling Pathway

diABZI is a non-nucleotide-based STING agonist that activates the STING pathway, leading to the induction of type I interferons and other pro-inflammatory cytokines.[4] Unlike canonical STING agonists like cGAMP, diABZI has been suggested to activate STING while maintaining it in an open conformation.[4] This activation triggers a downstream signaling cascade involving TBK1 and IRF3, culminating in the transcription of genes responsible for an anti-viral and anti-tumor immune response.





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Caption: diABZI activates the STING pathway, leading to interferon and cytokine production.



Experimental ProtocolsPreparation of Stock Solutions

3.1.1. DMSO Stock Solution (for in vitro and in vivo use)

- To prepare a high-concentration stock solution, dissolve diABZI STING agonist-1
 trihydrochloride in fresh, anhydrous DMSO to a final concentration of 10-100 mg/mL.[2][3]
- If the compound does not dissolve readily, sonicate the solution for a few minutes.[1]
- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
- Store the DMSO stock solutions at -80°C for up to one year.

In Vitro Cell-Based Assays

This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) to measure IFN- β secretion.

- Cell Preparation: Isolate PBMCs from whole blood using standard density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
- Compound Dilution: Dilute the diABZI DMSO stock solution to the desired final
 concentrations in cell culture medium. Ensure the final DMSO concentration in the cell
 culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
- Cell Stimulation: Add the diluted diABZI solution to the PBMCs. A typical effective concentration (EC50) for IFN-β secretion in human PBMCs is approximately 130 nM.[5][6]
- Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified
 CO2 incubator.
- Analysis: Collect the cell supernatant and measure the concentration of secreted IFN-β using an appropriate method, such as an ELISA kit.



Preparation Prepare diABZI Isolate PBMCs **DMSO Stock** Prepare Working Dilutions Experiment Add diABZI to PBMCs Incubate (e.g., 24h) Analysis Collect Supernatant

In Vitro PBMC Stimulation Workflow

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Measure IFN-β (ELISA)

Caption: Workflow for stimulating PBMCs with diABZI to measure IFN-β secretion.

In Vivo Studies in Mouse Models

This protocol provides a general guideline for preparing and administering diABZI for in vivo studies, such as in a syngeneic mouse tumor model.



3.3.1. Formulation for Intravenous (IV) Injection

A common formulation for IV administration involves a co-solvent system to ensure solubility and stability in an aqueous solution.

- Start with a high-concentration DMSO stock solution of diABZI (e.g., 20.8 mg/mL).[7]
- In a sterile tube, add the required volume of the DMSO stock solution.
- Sequentially add the following solvents, ensuring the solution is clear after each addition:[1]
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- The final concentration of diABZI in this formulation is typically around 2 mg/mL.[1]
- This formulation should be prepared fresh before each use.[2]
- 3.3.2. Administration Protocol (Example: CT26 Tumor Model)
- Animal Model: Use appropriate mouse strains for your tumor model (e.g., BALB/c mice for CT26 colorectal tumors).[5]
- Dosing: An effective dosing regimen can be intermittent intravenous injections of 1.5 mg/kg to 3 mg/kg.[1][5][8] For example, injections can be administered on days 1, 4, and 8 of the study.[1][8]
- Pharmacokinetics: Following a 3 mg/kg IV injection in BALB/c mice, diABZI has been shown to have a half-life of approximately 1.4 hours.[1][8]
- Efficacy Readouts: Monitor tumor growth by measuring tumor volume. Survival can also be a primary endpoint.[1][8]



Pharmacodynamic Readouts: To confirm target engagement, serum levels of type I interferons (e.g., IFN-β) and cytokines (e.g., IL-6, TNF) can be measured at various time points after administration.[5][6] These responses are expected to be STING-dependent.[5]
 [6]

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